molecular formula C10H9BFNO2 B578172 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid CAS No. 1256345-50-2

5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

Cat. No. B578172
M. Wt: 204.995
InChI Key: JKWXKJVCALEGGN-UHFFFAOYSA-N
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Description

5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid (5-CCFPBA) is an organoboronic acid that is used in various scientific and industrial applications. It is a valuable reagent for the synthesis of organic compounds, and has been used in a variety of fields such as organic synthesis, catalysis, and biochemistry. 5-CCFPBA is a versatile reagent with a wide range of applications due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Transformations

A study by Ronald H. Szumigala et al. (2004) demonstrates the use of a related compound, 2-cyano-6-fluorophenylboronic acid, in the facile synthesis of 2-bromo-3-fluorobenzonitrile, highlighting the compound's utility in halodeboronation reactions which could be extended to derivatives such as 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid for similar synthetic applications (Szumigala, Devine, Gauthier, & Volante, 2004).

Sensor Development

The boronic acid moiety of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid suggests potential in sensor development, as illustrated by A. Tong et al. (2001), who designed a boronic acid fluorophore/β-cyclodextrin complex sensor for selective sugar recognition in water. This sensor mechanism could potentially be adapted or influenced by the structural features of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid (Tong, Yamauchi, Hayashita, Zhang, Smith, & Teramae, 2001).

Catalysis

In the realm of catalysis, Roghayeh Sadeghi Erami et al. (2017) discuss the use of fluorophenylboronic acids in Suzuki-Miyaura C-C coupling reactions, a foundational method in organic synthesis for forming biaryl compounds. The effectiveness of fluorophenylboronic acids in these reactions could imply the applicability of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid in generating novel organic compounds, especially those requiring precise functionalization and structural complexity (Sadeghi Erami, Díaz-García, Prashar, Rodrı́guez-Diéguez, Fajardo, Amirnasr, & Gómez‐Ruiz, 2017).

properties

IUPAC Name

[5-(1-cyanocyclopropyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BFNO2/c12-9-2-1-7(5-8(9)11(14)15)10(6-13)3-4-10/h1-2,5,14-15H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWXKJVCALEGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C2(CC2)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681522
Record name [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

CAS RN

1256345-50-2
Record name [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid
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